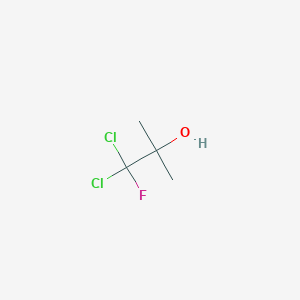
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of trichlorofluoromethane with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-fluoro-2-methylpropan-2-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-1-fluoroethane
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1-Dichloro-2-fluoroethane
Uniqueness
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
421-71-6 |
|---|---|
Formule moléculaire |
C4H7Cl2FO |
Poids moléculaire |
161.00 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
Clé InChI |
BKZKUHZMXSWSGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















